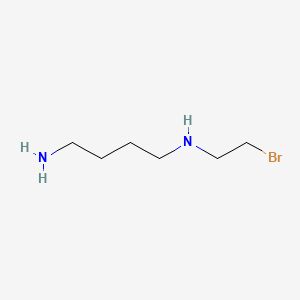
Tetrahydro Cortisone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro Cortisone-d5 is a stable isotope labelled metabolite . It has a molecular formula of C21H27D5O5 and a molecular weight of 369.51 . It is categorized under glucocorticoids .
Synthesis Analysis
Cortisol (F) and cortisone (E) are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase . 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from F . The metabolism of E takes place in analogy to form alloTHE and THE .Molecular Structure Analysis
The molecular structure of Tetrahydro Cortisone-d5 is complex, with a molecular formula of C21H27D5O5 . It is a stable isotope labelled metabolite .Chemical Reactions Analysis
Cortisol (F) and cortisone (E) are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase . 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from F . The metabolism of E takes place in analogy to form alloTHE and THE .Physical And Chemical Properties Analysis
Tetrahydro Cortisone-d5 has a molecular formula of C21H27D5O5 and a molecular weight of 369.51 . It is a stable isotope labelled metabolite .Wissenschaftliche Forschungsanwendungen
Clinical Diagnosis and Anti-Doping Control
Tetrahydro Cortisone-d5 is used in the quantification of cortisol and its metabolites in human urine . This application is crucial in clinical diagnosis and anti-doping control. The method developed for this purpose uses liquid chromatography-MSn (LC-MSn) for the determination of free cortisol and its 15 endogenous metabolites . This analytical approach could be more appropriate than commonly used determination of urinary free cortisol collected in 24-h urine .
Research in Adrenal Hormones
The compound is related to the adrenal hormone 17-hydroxy-II-dehydrocorticosterone . This hormone, also known as Kendall’s Compound E, has remarkable therapeutic properties . Therefore, Tetrahydro Cortisone-d5 could be used in research related to adrenal hormones and their therapeutic applications.
Stress-Related Research
Tetrahydro Cortisone-d5 is a tetra-hydrocorticosteroid that is associated with stress . Therefore, it can be used in research studying the physiological and psychological effects of stress.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro Cortisone-d5 involves the reduction of Cortisone-d5 to Tetrahydro Cortisone-d5.", "Starting Materials": [ "Cortisone-d5", "Sodium borohydride", "Methanol", "Water", "Hydrochloric acid" ], "Reaction": [ "Dissolve Cortisone-d5 in methanol and add sodium borohydride", "Stir the mixture at room temperature for several hours", "Add water to the mixture and adjust the pH to acidic using hydrochloric acid", "Extract the product using a solvent", "Purify the product using chromatography" ] } | |
CAS-Nummer |
1485501-48-1 |
Produktname |
Tetrahydro Cortisone-d5 |
Molekularformel |
C21H32O5 |
Molekulargewicht |
369.513 |
IUPAC-Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
InChI-Schlüssel |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Synonyme |
(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5; 3α,17,21-Trihydroxy-5β-pregnan-11,20-dione-d4; 5β-Pregnan-3α,17α,21-triol-_x000B_11,20-dione-d5; 5β-Tetrahydrocortisone-d5; Ba 2681-d5; NSC 76984-d5; THE-d5; Tetrahydro E-d5; Tetrahydrocompound E-d5; Uroco |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



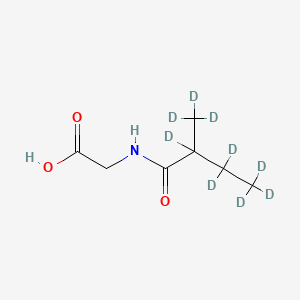
![(6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B588340.png)
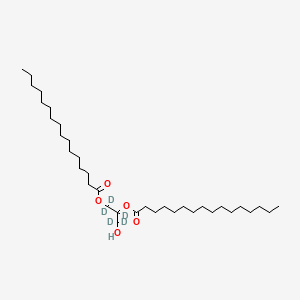
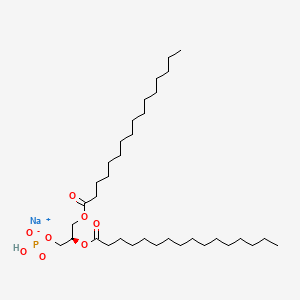
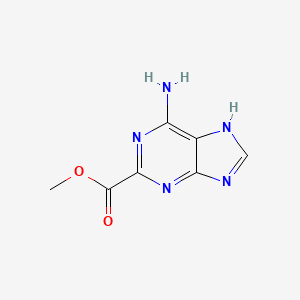
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
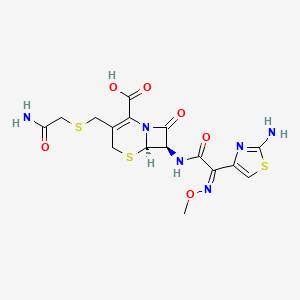
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)

